m-Tolualdehyde

Physical Organic Chemistry Mass Spectrometry Chemical Ionization

Procure m-Tolualdehyde (3-methylbenzaldehyde, CAS 620-23-5) for synthesis requiring precise meta-substitution. Its distinct electronic profile—intermediate activation energy (48 kJ·mol⁻¹) vs ortho/para isomers—ensures reproducible regioselectivity and validates Hammett plots. Critical for meclizine intermediates and P450 metabolic studies (2.81 nmol/min/nmol). Do not substitute generic tolualdehyde mixtures. Verify ≥98% purity.

Molecular Formula C8H8O
Molecular Weight 120.15 g/mol
CAS No. 620-23-5
Cat. No. B113406
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namem-Tolualdehyde
CAS620-23-5
Synonymsm-Tolualdehyde;  3-Methylphenylcarboxaldehyde;  3-Tolualdehyde;  NSC 1244;  NSC 89859;  m-Formyltoluene;  m-Methylbenzaldehyde; 
Molecular FormulaC8H8O
Molecular Weight120.15 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)C=O
InChIInChI=1S/C8H8O/c1-7-3-2-4-8(5-7)6-9/h2-6H,1H3
InChIKeyOVWYEQOVUDKZNU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityMiscible with ethanol, ethyl ether;  very soluble in acetone;  soluble in benzene, chloroform

Structure & Identifiers


Interactive Chemical Structure Model





m-Tolualdehyde (3-Methylbenzaldehyde) CAS 620-23-5: Baseline Physical Properties and Isomer Identification for Informed Procurement


m-Tolualdehyde (3-methylbenzaldehyde, CAS 620-23-5) is an aromatic aldehyde featuring a methyl substituent positioned meta to the formyl group on the benzene ring [1]. It exists as a clear, colorless to pale yellow liquid with a characteristic aromatic odor . The compound is used as an intermediate in organic synthesis across pharmaceutical, agrochemical, and fragrance industries , and is also listed as a food additive (FEMA 3068) [2]. In the context of procurement, understanding the distinct physicochemical and reactivity profile of the meta isomer relative to ortho-tolualdehyde (CAS 529-20-4), para-tolualdehyde (CAS 104-87-0), and unsubstituted benzaldehyde (CAS 100-52-7) is critical for ensuring proper material selection and experimental reproducibility.

Why m-Tolualdehyde Cannot Be Interchanged with Ortho-, Para-, or Benzaldehyde Analogs: A Procurement Risk Guide


The substitution pattern of the methyl group on the aromatic ring dictates not only physical properties but also, and more critically, the electronic and steric environment of the reactive aldehyde center. This directly impacts reaction kinetics, regioselectivity, and metabolic fate. For instance, the gas-phase proton affinity of m-tolualdehyde differs from both the ortho-isomer and benzaldehyde [1]. Furthermore, the reactivity of the formyl group follows a distinct order (benzaldehyde ≈ o- > m- > p-tolualdehyde) in hydrogen-isotope exchange reactions, with m-tolualdehyde exhibiting a specific activation energy of 48 kJ·mol⁻¹, compared to 43 kJ·mol⁻¹ for the ortho-isomer and 56 kJ·mol⁻¹ for the para-isomer [2]. In biological systems, the cytochrome P450-dependent oxidation rate of m-tolualdehyde (2.81 nmol/min/nmol P450) is nearly double that of the ortho-isomer (1.44 nmol/min/nmol P450) [3]. Consequently, assuming that any tolualdehyde isomer or benzaldehyde derivative will perform identically in a synthetic sequence or analytical method is a high-risk assumption that can lead to failed reactions, incorrect impurity profiling, or erroneous biological data.

Quantitative Differentiation of m-Tolualdehyde (CAS 620-23-5) from Isomeric and Structural Analogs: A Comparative Evidence Guide


Comparative Gas-Phase Proton Affinity: m-Tolualdehyde vs. o-Tolualdehyde and Benzaldehyde

Experimental determination of gas-phase proton affinities (PA) revealed a quantifiable difference between the isomers. m-Tolualdehyde exhibits a proton affinity that is higher than that of benzaldehyde but distinct from o-tolualdehyde. This indicates that the meta-methyl substitution provides a different degree of stabilization to the protonated species compared to the ortho arrangement [1].

Physical Organic Chemistry Mass Spectrometry Chemical Ionization

Atmospheric Reactivity with OH Radicals: m-Tolualdehyde vs. o-Tolualdehyde, p-Tolualdehyde, and Benzaldehyde

The reaction rate coefficient for m-tolualdehyde with hydroxyl (OH) radicals was determined to be (20.7 ± 2.4) × 10⁻¹² cm³ molecule⁻¹ s⁻¹ at 295 ± 2 K and atmospheric pressure. This value is nearly 48% higher than that of benzaldehyde ((14.0 ± 2.0) × 10⁻¹²) and is numerically distinct from, though within the experimental error of, the ortho- and para-isomers [1].

Atmospheric Chemistry Reaction Kinetics Environmental Fate

Atmospheric Reactivity with NO₃ Radicals: m-Tolualdehyde vs. o-Tolualdehyde, p-Tolualdehyde, and Benzaldehyde

The reaction rate coefficient for m-tolualdehyde with nitrate (NO₃) radicals was determined to be (9.5 ± 0.4) × 10⁻¹⁵ cm³ molecule⁻¹ s⁻¹. This represents a ~121% increase over the reactivity of benzaldehyde ((4.3 ± 0.3) × 10⁻¹⁵) [1]. The rate coefficient for the meta isomer is comparable to those of the ortho and para isomers.

Atmospheric Chemistry Nighttime Chemistry Reaction Kinetics

Hydrogen-Isotope Exchange Reactivity and Activation Energy: m-Tolualdehyde vs. o-, p-Tolualdehyde, and Benzaldehyde

In hydrogen-isotope exchange reactions with poly(vinyl alcohol), the reactivity of the formyl group follows the order benzaldehyde ≈ o- > m- > p-tolualdehyde. The activation energy (Ea) for this reaction was determined to be 48 kJ·mol⁻¹ for m-tolualdehyde, which is intermediate between the ortho-isomer (43 kJ·mol⁻¹) and the para-isomer (56 kJ·mol⁻¹) [1]. The reactivity follows the Hammett rule for meta- and para-substituents.

Physical Organic Chemistry Reaction Mechanism Hammett Analysis

Cytochrome P450-Dependent Oxidation Rate: m-Tolualdehyde vs. o- and p-Isomers in Mouse Hepatic Microsomes

In a reconstituted system using purified mouse hepatic cytochrome P450 MUT-2 (CYP2C29), the specific activity for the oxidation of m-tolualdehyde to m-toluic acid was 2.81 nmol/min/nmol P450. This is approximately 1.95-fold higher than the activity for o-tolualdehyde (1.44 nmol/min/nmol P450) and 1.21-fold higher than p-tolualdehyde (2.32 nmol/min/nmol P450) [1]. Furthermore, an antibody against P450 MUT-2 inhibited the NADPH-dependent oxidation of m-tolualdehyde by 63%, compared to 88% for the ortho-isomer and 62% for the para-isomer [1].

Drug Metabolism Enzymology Toxicology

Optimal Application Scenarios for m-Tolualdehyde (CAS 620-23-5) Based on Quantified Differentiation


Atmospheric Chemistry Modeling and Environmental Fate Studies

Researchers requiring precise gas-phase kinetic data for aromatic aldehydes should select m-tolualdehyde for its established rate coefficients with OH and NO₃ radicals ((20.7 ± 2.4) × 10⁻¹² and (9.5 ± 0.4) × 10⁻¹⁵ cm³ molecule⁻¹ s⁻¹, respectively) [1]. The 48% and 121% higher reactivity compared to benzaldehyde must be accounted for in atmospheric lifetime calculations and secondary organic aerosol formation models. Using a generic tolualdehyde mixture or an incorrect isomer will introduce significant error into these models.

Mechanistic Studies of Aldehyde Reactivity and Hammett Correlations

The meta-methyl substitution imparts a quantifiably distinct electronic effect on the aldehyde group, as evidenced by its intermediate activation energy (48 kJ·mol⁻¹) in hydrogen-isotope exchange reactions [2]. This positions m-tolualdehyde as a critical data point for validating linear free energy relationships and Hammett plots. Its reactivity, which follows the Hammett rule, serves as a benchmark for comparing other meta-substituted benzaldehydes in physical organic chemistry research.

In Vitro Drug Metabolism and Toxicological Profiling

For studies involving the hepatic metabolism of aromatic aldehydes, m-tolualdehyde provides a specific substrate for P450 MUT-2 (CYP2C29) with a well-characterized oxidation rate (2.81 nmol/min/nmol P450) [3]. The significant difference in metabolic rate compared to the ortho- and para-isomers makes it unsuitable as a direct surrogate for them. Instead, it should be used as a distinct tool compound for studying structure-metabolism relationships and for validating analytical methods designed to distinguish between isomeric toluic acid metabolites.

Synthesis of Regiospecific Pharmaceutical Intermediates

The specific reactivity and electronic profile of the meta isomer, governed by the quantified proton affinity [4] and reaction kinetics, dictate its suitability for synthetic pathways requiring a methyl group in the meta position. Its application as an intermediate in the synthesis of pharmaceuticals such as meclizine [5] relies on the precise positioning of the methyl substituent to ensure correct downstream molecular geometry. Substituting with the ortho- or para-isomer would yield a different product with potentially altered pharmacological properties.

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